1-[4-(Trifluoromethoxy)benzyl]piperazine 2HCl
Description
Historical Context and Evolution of Benzylpiperazine Analogues
The benzylpiperazine pharmacophore originated in 1944 with Burroughs Wellcome’s synthesis of benzylpiperazine (BZP) as a potential anthelmintic agent. Early clinical trials revealed unexpected CNS stimulation, prompting its investigation as an antidepressant in the 1970s. However, BZP’s amphetamine-like psychostimulant properties led to regulatory restrictions by the 1990s.
This setback catalyzed medicinal chemistry efforts to develop safer analogues through structural diversification:
- Ring substitution : Introducing electron-withdrawing groups (e.g., halogens) at the benzyl para-position improved metabolic stability.
- Side chain modulation : Varying the N-1 substituent enabled selective receptor targeting.
- Salt formation : Hydrochloride salts like 1-[4-(Trifluoromethoxy)benzyl]piperazine 2HCl enhanced aqueous solubility for parenteral formulations.
Table 1: Key Milestones in Benzylpiperazine Analog Development
The evolution from BZP to contemporary derivatives like 1-[4-(Trifluoromethoxy)benzyl]piperazine reflects three design principles: enhanced receptor specificity, reduced off-target effects, and improved pharmacokinetic profiles.
Structural Significance of Trifluoromethoxy Substitutions in Arylpiperazines
The trifluoromethoxy (-OCF₃) group confers unique physicochemical properties critical for drug-receptor interactions:
Electronic Effects :
Lipophilicity Modulation :
Steric Considerations :
Comparative Analysis: Substituent Effects on AR Binding Affinity
| Substituent | IC₅₀ (nM) | Relative Potency |
|---|---|---|
| -OCH₃ | 210 | 1.0 |
| -OCF₃ | 14 | 15.0 |
| -Cl | 45 | 4.7 |
| -NO₂ | 180 | 1.2 |
Data adapted from prostate cancer receptor binding studies.
In this compound, the -OCF₃ group synergizes with the protonated piperazine nitrogen to create a dipolar interaction network. Molecular docking simulations reveal this moiety participates in van der Waals contacts with Leu704 and Thr877 residues in the androgen receptor ligand-binding domain. Such interactions explain the compound’s nanomolar-level antagonism observed in LNCaP cell assays.
Properties
Molecular Formula |
C12H17Cl2F3N2O |
|---|---|
Molecular Weight |
333.17 g/mol |
IUPAC Name |
1-[[4-(trifluoromethoxy)phenyl]methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C12H15F3N2O.2ClH/c13-12(14,15)18-11-3-1-10(2-4-11)9-17-7-5-16-6-8-17;;/h1-4,16H,5-9H2;2*1H |
InChI Key |
UNMPGHAZQMQGRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)OC(F)(F)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-[4-(Trifluoromethoxy)benzyl]piperazine 2HCl
General Synthetic Strategy
The synthesis of This compound generally involves the nucleophilic substitution reaction where the piperazine nitrogen attacks a benzyl halide bearing a trifluoromethoxy substituent on the aromatic ring. The reaction is usually followed by salt formation with hydrochloric acid to yield the dihydrochloride salt, which improves the compound's stability and solubility.
Stepwise Preparation
Starting Materials and Key Reagents
- Piperazine : The core heterocyclic amine.
- 4-(Trifluoromethoxy)benzyl chloride or bromide : The electrophilic benzylating agent.
- Solvents : Commonly inert solvents such as toluene, benzene, or acetonitrile.
- Bases : Triethylamine or potassium hydroxide to neutralize the HCl generated.
- Acid : Concentrated hydrochloric acid for salt formation.
Reaction Conditions
- Temperature range: Typically 50°C to reflux temperature of the solvent.
- Reaction time: 1 to 10 hours depending on conditions.
- Molar ratios: Piperazine to benzyl halide generally 1:1 or slight excess of benzyl halide.
Specific Synthetic Procedure
A representative synthetic procedure adapted from analogous benzylpiperazine preparations is as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Piperazine + 4-(Trifluoromethoxy)benzyl chloride (1:1 molar ratio), triethylamine (1.5 eq.), benzene or toluene solvent | The mixture is refluxed for 3-6 hours to allow nucleophilic substitution of piperazine nitrogen on the benzyl chloride. |
| 2 | Cooling and aqueous workup | After completion, the reaction mixture is cooled, and water is added to separate the organic and aqueous layers. The organic layer is washed with dilute HCl to remove unreacted amines and then neutralized with base. |
| 3 | Formation of dihydrochloride salt | The free base is dissolved in ethanol and treated with concentrated hydrochloric acid to precipitate This compound as a crystalline solid. |
| 4 | Purification | The precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the pure salt. |
Reaction Mechanism Insights
The reaction proceeds via an SN2 mechanism where the nucleophilic secondary amine of piperazine attacks the electrophilic benzylic carbon of the halide, displacing the halide ion. The presence of the electron-withdrawing trifluoromethoxy group enhances the electrophilicity of the benzyl carbon, facilitating the substitution.
Research Findings and Data Analysis
Yield and Purity
Based on analogous benzylpiperazine syntheses reported in patents and literature, yields typically range from 80% to 95%, with purity levels exceeding 95% after recrystallization.
| Parameter | Value |
|---|---|
| Yield (%) | 85–95 |
| Purity (%) | >95 (HPLC) |
| Melting Point | Typically 220–230 °C (dihydrochloride salt) |
Characterization Data
- NMR Spectroscopy : Characteristic signals include aromatic protons of the trifluoromethoxybenzyl group, methylene protons adjacent to nitrogen, and piperazine ring protons.
- Mass Spectrometry : Molecular ion peak consistent with the molecular weight of the compound plus two chloride ions.
- Elemental Analysis : Consistent with calculated values for carbon, hydrogen, nitrogen, fluorine, and chlorine content.
Comparative Analysis of Preparation Methods
| Feature | Method A: Direct Benzylation with Benzyl Halide | Method B: Reductive Amination Approach |
|---|---|---|
| Starting Material | Piperazine + 4-(Trifluoromethoxy)benzyl chloride | Piperazine + 4-(Trifluoromethoxy)benzaldehyde |
| Reaction Type | SN2 nucleophilic substitution | Reductive amination with sodium borohydride |
| Reaction Conditions | Reflux in inert solvent, base present | Room temperature to mild heating, reducing agent required |
| Yield | 85–95% | 75–90% |
| Purity | >95% after recrystallization | >90% after purification |
| Advantages | Simpler, fewer steps | Can be used if benzyl halide is unstable or unavailable |
| Disadvantages | Requires benzyl halide | Requires additional reducing agent and purification |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzyl moiety’s electron-deficient nature (due to the -OCF₃ group) facilitates nucleophilic substitution. Key reactions include:
Alkylation
The piperazine nitrogen undergoes alkylation with alkyl halides or benzyl bromides. For example:
-
Reaction with benzyl bromide in alkaline conditions (K₂CO₃/DMF) yields N-benzyl derivatives .
-
Chloroacetyl chloride reacts with the piperazine ring at −10°C in CH₂Cl₂, forming N-chloroacetyl intermediates (e.g., Intermediate 2 in Scheme 1 of ).
Reagents/Conditions:
| Reaction Type | Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Alkylation | Benzyl bromide | DMF | 60°C | 63% | |
| Acylation | Chloroacetyl chloride | CH₂Cl₂ | −10°C | 72% |
Electrophilic Aromatic Substitution (EAS)
The trifluoromethoxy group directs electrophiles to the meta and para positions of the benzyl ring. Examples include:
-
Nitration : Controlled nitration with HNO₃/H₂SO₄ introduces nitro groups at the para position relative to -OCF₃ .
-
Sulfonation : Reacts with SO₃/H₂SO₄ to form sulfonic acid derivatives .
Reductive Amination
The primary amine in the piperazine ring participates in reductive amination with ketones or aldehydes:
-
Reaction with 4-trifluoromethoxybenzaldehyde under H₂/Pd-C forms secondary amines (e.g., nitroimidazooxazines 17h–i ) .
-
Use of NaBH₃CN as a reducing agent improves yields (up to 85%) .
Mechanistic Insight:
The reaction proceeds via imine formation, followed by reduction to the amine. The trifluoromethoxy group stabilizes the intermediate through inductive effects.
Oxidation
-
Benzylic Alcohols : MnO₂ oxidizes benzylic alcohols to ketones (e.g., conversion of 21 to 22 ) .
-
Aldehyde Formation : PCC in CH₂Cl₂ oxidizes alcohols to aldehydes (e.g., 51 → 52 ) .
Reduction
Buchwald-Hartwig Amination
The piperazine nitrogen couples with aryl halides under Pd catalysis:
-
Reaction with 2-bromo-4-trifluoromethoxyiodobenzene ( 35 ) and styrene forms Heck-coupled products (e.g., 36 ) .
-
Morpholine or piperidine coupling yields N-arylpiperazines (e.g., 40a–b ) .
Conditions:
| Catalyst | Ligand | Base | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Pd(0) | XPhos | KOtBu | 100°C | 57% |
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous solutions:
-
Deprotonation with NaOH regenerates the free base.
-
Reacts with TFA to remove Boc-protecting groups (e.g., Intermediate 5 synthesis) .
Stability and Solubility
Scientific Research Applications
1-[4-(Trifluoromethoxy)benzyl]piperazine 2HCl is a synthetic compound that contains a piperazine ring substituted with a trifluoromethoxy group on a benzyl moiety. The presence of the trifluoromethoxy substituent enhances its lipophilicity and alters its pharmacological properties. The molecular formula for this compound is C₁₂H₁₅F₃N₂·2HCl, which indicates the presence of two hydrochloride ions, contributing to its stability and solubility in aqueous solutions.
Pharmaceutical Development
1-[4-(Trifluoromethoxy)benzyl]piperazine's primary application lies in pharmaceutical development due to its inhibitory action on monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism. The inhibition of MAGL is associated with analgesic and anti-inflammatory effects, making these compounds potential therapeutic candidates for pain management and neuroinflammatory disorders. Further studies highlight its role as a receptor agonist, contributing to its pharmacological profile. Interaction studies have also shown that 1-[4-(trifluoromethoxy)benzyl]piperazine can modulate various receptor systems, particularly those associated with cannabinoid signaling, which may lead to significant changes in neurotransmitter release and neuronal excitability.
Comparison with Structurally Related Compounds
Variations in substituents on the benzyl or piperazine moieties can lead to significant differences in biological activity and application potential.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-[4-(Trifluoromethyl)benzyl]piperazine | Similar piperazine core | Contains a trifluoromethyl instead of trifluoromethoxy group and may exhibit different biological activities |
| 1-[4-(Chlorobenzyl)piperazine] | Chlorine substituent on benzyl group | Different halogen substituent may affect receptor interactions and efficacy |
| 1-[4-(Methoxy)benzyl]piperazine | Methoxy group instead of trifluoromethyl group | Generally lower lipophilicity and may have distinct pharmacokinetic properties |
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethoxy)benzyl]piperazine 2HCl involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Features
The compound’s structure comprises:
- Piperazine core : A six-membered ring with two nitrogen atoms, enabling hydrogen bonding and ionic interactions.
- 4-(Trifluoromethoxy)benzyl substituent : The -OCF₃ group increases electron-withdrawing effects and steric bulk compared to methoxy (-OCH₃) or methyl (-CH₃) groups.
Comparison Table of Selected Piperazine Derivatives
Pharmacological and Functional Differences
Psychostimulant Activity
- TFMPP and BZP : These analogs act as recreational psychostimulants via serotonin (5-HT) and dopamine receptor modulation, respectively. TFMPP’s -CF₃ group enhances receptor affinity but reduces potency compared to amphetamines .
- 1-[4-(Trifluoromethoxy)benzyl]piperazine: Limited data exist on its psychoactive effects, but the -OCF₃ group may alter receptor selectivity. Its dihydrochloride form likely reduces CNS penetration compared to free bases like BZP.
Antimicrobial Potential
Kinase Inhibition and Anticancer Activity
- 1-(4-Fluorobenzyl)piperazine derivatives demonstrate tyrosine kinase inhibition, a mechanism leveraged in anticancer drug design . The trifluoromethoxy variant’s bulkier substituent may sterically hinder kinase binding, necessitating structural optimization.
Physicochemical Properties and Solubility
- The dihydrochloride salt counteracts this by improving solubility in polar solvents .
- Metabolic Stability : Fluorinated groups resist oxidative metabolism, prolonging half-life. This property is critical for sustained pharmacological effects .
Biological Activity
1-[4-(Trifluoromethoxy)benzyl]piperazine 2HCl is a synthetic compound that has garnered attention for its notable biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring with a trifluoromethoxy group attached to a benzyl moiety. Its molecular formula is , indicating the presence of two hydrochloride ions which enhance its solubility in aqueous solutions. The trifluoromethoxy group significantly increases the compound's lipophilicity, influencing its pharmacokinetic properties and biological interactions.
Research has identified several key mechanisms through which this compound exerts its biological effects:
- Inhibition of Monoacylglycerol Lipase (MAGL) : This enzyme is crucial in the metabolism of endocannabinoids. Inhibition of MAGL has been linked to analgesic and anti-inflammatory effects, making this compound a potential candidate for pain management therapies.
- Receptor Modulation : The compound interacts with various receptor systems, particularly those associated with cannabinoid signaling. This modulation can lead to significant changes in neurotransmitter release and neuronal excitability, suggesting potential applications in neuroinflammatory disorders.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Observed Effects |
|---|---|---|
| MAGL Inhibition | Enzyme inhibition | Analgesic and anti-inflammatory effects |
| Receptor Agonism | Cannabinoid receptors | Modulation of neurotransmitter release |
| Antimicrobial Activity | Not directly studied but related | Potential against pathogens (similar compounds) |
Case Studies and Research Findings
Several studies have explored the biological activity of derivatives related to 1-[4-(trifluoromethoxy)benzyl]piperazine:
- Antitubercular Activity : Derivatives with similar structural features have shown promising results against Mycobacterium tuberculosis. For instance, compounds derived from the trifluoromethoxy-benzylamine tail demonstrated improved activity against both replicating and non-replicating forms of the bacteria .
- Neuropharmacological Studies : Investigations into the binding affinities of this compound suggest significant interactions with cannabinoid receptors, which may enhance its therapeutic potential in treating neurological conditions.
- Comparative Studies : When compared to structurally related compounds, variations in substituents on the piperazine or benzyl moieties lead to significant differences in biological activity. For example, compounds with halogen substitutions exhibit different receptor interactions and efficacy profiles.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 1-[4-(Trifluoromethoxy)benzyl]piperazine 2HCl?
- Methodological Answer : The synthesis typically involves benzylation of piperazine using a trifluoromethoxy-substituted benzyl halide. Key steps include:
- Nucleophilic substitution : Reacting piperazine with 4-(trifluoromethoxy)benzyl bromide in a polar aprotic solvent (e.g., DMF or DCM) with a base (e.g., K₂CO₃) to facilitate alkylation .
- Acidification : Conversion to the dihydrochloride salt using HCl in an anhydrous solvent (e.g., ethanol) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or crystallization for high purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms substitution patterns and salt formation (e.g., piperazine proton shifts at δ ~2.5–3.5 ppm) .
- HPLC : Validates purity (>95% typical for pharmacological studies) .
- Mass Spectrometry : ESI-MS for molecular ion verification (e.g., [M+H]⁺ for free base) .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer : Common assays include:
- MTT assay : Cytotoxicity screening against cancer cell lines (e.g., IC₅₀ determination) .
- Antimicrobial testing : Broth microdilution for MIC values against bacterial/fungal strains .
Advanced Research Questions
Q. How can structural modifications enhance its pharmacological profile?
- Methodological Answer : Strategies include:
- Click Chemistry : Introducing triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition to improve target binding .
- Fragment-based design : Incorporating fluorinated or electron-withdrawing groups (e.g., trifluoromethoxy) to modulate lipophilicity and metabolic stability .
- SAR Studies : Comparing analogs (e.g., 4-fluorobenzyl vs. trifluoromethoxy derivatives) to identify critical substituents for activity .
Q. How to resolve discrepancies in reported activity data across studies?
- Methodological Answer : Contradictions may arise from:
- Assay variability : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times .
- Solubility issues : Use DMSO concentrations ≤0.1% to avoid false negatives .
- Salt form differences : Compare free base vs. hydrochloride salts in activity assays .
Q. What computational methods validate its mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., tyrosine kinases or DNA topoisomerases) .
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD <2 Å indicates stable complexes) .
Q. How to optimize reaction yields in large-scale synthesis?
- Methodological Answer :
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions .
- Catalysis : Use microwave-assisted synthesis (e.g., 50°C, 200 W) to reduce reaction time from 24 h to 10 min .
- Workflow : Compare batch vs. flow chemistry for scalability .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
